![molecular formula C27H26N4O3S2 B2710669 (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone CAS No. 681162-59-4](/img/structure/B2710669.png)
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone
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Description
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C27H26N4O3S2 and its molecular weight is 518.65. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Chemotypes
The compound's scaffold, specifically the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone structure, has been identified as a new chemotype with anti-mycobacterial properties. Research on structurally diverse benzo[d]thiazole-2-carboxamides has shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting MICs in the low μM range. This highlights the compound's potential as a basis for developing new antimicrobial agents (Pancholia et al., 2016).
Potential Antipsychotic Agents
Derivatives of the compound, especially those related to cyclic benzamides, have been studied for their potential as antipsychotic agents. These compounds have shown promising in vitro binding affinities to dopamine D2 and serotonin 5-HT2 receptors. Their evaluation in vivo for antagonizing the apomorphine-induced climbing response in mice suggests that certain derivatives could be effective in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman et al., 1994).
Antiproliferative Activity
A novel bioactive heterocycle related to the compound was evaluated for antiproliferative activity. This research provides insight into the compound's structural characteristics, suggesting potential applications in developing cancer treatments. The study includes comprehensive structural characterization and analysis of intermolecular interactions, indicating the compound's stability and bioactivity potential (Prasad et al., 2018).
Antimicrobial Activities
The synthesis and antimicrobial activities of new derivatives, focusing on triazole and quinazoline derivatives, have been explored. These studies shed light on the compound's utility in creating effective antimicrobial agents against a variety of microorganisms. The synthesis processes and the subsequent evaluation of antimicrobial activities highlight the compound's potential as a basis for new antimicrobial therapeutics (Bektaş et al., 2007; Azab et al., 2009).
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
Research on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, which are structurally related to the target compound, has shown significant in vitro cytotoxic activity against various cancer cell lines. These findings underscore the compound's potential in cancer therapy, particularly through inducing apoptosis and inhibiting tubulin polymerization, which are crucial mechanisms in cancer cell proliferation and survival (Manasa et al., 2020).
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S2/c32-26(29-16-18-30(19-17-29)27-28-23-8-2-4-10-25(23)35-27)21-11-13-22(14-12-21)36(33,34)31-15-5-7-20-6-1-3-9-24(20)31/h1-4,6,8-14H,5,7,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHTJVWWGCJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone |
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